Lipophilicity (XLogP3) Advantage of the 4-tert-Butoxy Derivative Over the Parent Weinreb Amide
The 4-tert-butoxy substitution dramatically increases calculated lipophilicity compared to the unsubstituted parent N-methoxy-N-methylbenzamide. According to BOC Sciences technical datasheets, the target compound exhibits an XLogP3 of 2.4 , while the parent Weinreb amide (CAS 6919-61-5) exhibits an XLogP3 of 0.7 . This represents a ΔLogP of +1.7, or an approximately 50-fold increase in octanol–water partition coefficient, which is consequential for membrane permeation, passive diffusion, and formulation in lipophilic matrices. An independent prediction from ACD/Labs Percepta (ChemSpider CSID 21540902) gives ACD/LogP 2.83 for the target compound, corroborating the elevated lipophilicity .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (BOC Sciences); ACD/LogP = 2.83 (ChemSpider) |
| Comparator Or Baseline | N-Methoxy-N-methylbenzamide (CAS 6919-61-5): XLogP3 = 0.7 (BOC Sciences) |
| Quantified Difference | ΔLogP ≈ +1.7 to +2.1 (ca. 50–125× higher partition coefficient) |
| Conditions | Calculated XLogP3 values from BOC Sciences datasheets; ACD/LogP from ACD/Labs Percepta v14.00 |
Why This Matters
A 50-fold lipophilicity differential affects passive membrane permeability and is critical when selecting building blocks for cell-based assays or CNS-targeted compound libraries where logP optimization is essential.
